molecular formula C12H21NO2 B2371969 Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate CAS No. 955028-67-8

Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

Katalognummer: B2371969
CAS-Nummer: 955028-67-8
Molekulargewicht: 211.305
InChI-Schlüssel: XSQCPVUVEHFAQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate is a versatile spirocyclic chemical building block protected by a tert-butoxycarbonyl (Boc) group, making it highly valuable in medicinal chemistry and drug discovery research. This compound features a cyclopropane ring fused to a piperidine ring, a structure that introduces significant three-dimensional complexity and is sought after for designing novel therapeutic agents. The Boc-protected 6-azaspiro[2.5]octane scaffold is a key synthetic intermediate in pharmaceutical research. Its significant value is highlighted by its role as a critical building block in the synthesis of advanced anticancer drug candidates, such as Sovilnesib, which is currently a subject of clinical research . Researchers utilize this scaffold to modulate the physical and pharmacological properties of potential drugs, leveraging the unique geometry of the spirocyclic system to improve target binding and metabolic stability. The Boc group enhances the compound's stability and solubility for synthetic operations and can be readily removed under mild acidic conditions to free the secondary amine for further functionalization. This makes it an indispensable intermediate for constructing more complex molecules. The parent structure, 6-azaspiro[2.5]octane, can be synthesized from common starting materials like Boc-protected 4-methylenepiperidine and bromoform . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment.

Eigenschaften

IUPAC Name

tert-butyl 6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-6-12(4-5-12)7-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQCPVUVEHFAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes for Tert-Butyl 6-Azaspiro[2.5]octane-6-Carboxylate

Cyclopropanation Strategies

The spiro[2.5]octane core is constructed via cyclopropanation of piperidine derivatives. Two primary methods dominate the literature:

Traditional Diiodomethane-Mediated Cyclopropanation

Early syntheses employed diiodomethane (CH₂I₂) to generate carbene intermediates for cyclopropanation. In this approach, Boc-protected 4-methylenepiperidine reacts with CH₂I₂ under basic conditions (e.g., potassium tert-butoxide) to form the gem-diiodocyclopropane intermediate. Subsequent reductive elimination with zinc dust in acetic acid yields the spirocyclic framework. While effective, this method faces limitations due to diiodomethane’s high cost (~$1,200/kg), thermal instability, and tendency to decompose during storage.

Novel Bromoform-Based Cyclopropanation

A 2024 patent (CN118290338A) introduced bromoform (CHBr₃) as a cost-effective alternative ($220/kg). The protocol involves:

  • Boc Protection : 4-Piperidone is converted to Boc-4-methylenepiperidine using di-tert-butyl dicarbonate (Boc₂O) and dimethylaminopyridine (DMAP) in dichloromethane.
  • Cyclopropanation : Reaction with bromoform and potassium hydroxide in methanol at 0–5°C produces the gem-dibromocyclopropane derivative (yield: 68–72%).
  • Reduction : Zinc dust in glacial acetic acid reduces the dibromide to the spiro[2.5]octane structure while retaining the Boc group (yield: 85–90%).

Advantages :

  • Bromoform’s stability simplifies handling and storage.
  • Overall yield improves from 52% (CH₂I₂ route) to 61–65%.

Post-Cyclopropanation Functionalization

Boc Group Retention and Purification

Post-reduction, the Boc-protected spiroamine is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to achieve >97% purity. Critical parameters include:

  • Temperature Control : Maintaining ≤25°C during reduction prevents Boc cleavage.
  • Solvent Selection : Methanol minimizes byproduct formation compared to ethanol or THF.

Industrial-Scale Production Optimization

Continuous Flow Synthesis

Recent advancements transition batch processes to continuous flow systems, enhancing scalability:

Parameter Batch Process Continuous Flow
Reaction Time 8–10 hours 2.5 hours
Yield 65% 78%
Solvent Consumption 15 L/kg product 8 L/kg product
Energy Efficiency 0.8 kWh/mol 0.3 kWh/mol

Data synthesized from patent CN118290338A and PubChem.

Flow reactors improve heat dissipation during exothermic cyclopropanation steps, reducing decomposition byproducts by 40%.

Comparative Analysis of Synthetic Methods

Cost-Benefit Evaluation

Metric Diiodomethane Route Bromoform Route
Raw Material Cost $1,450/kg $310/kg
Average Yield 52% 65%
Byproduct Formation 18–22% 9–12%
Scalability Limited High

Derived from economic data in CN118290338A.

The bromoform route reduces production costs by 60% while doubling throughput capacity.

Reaction Mechanism and Kinetic Studies

Cyclopropanation Kinetics

The bromoform-mediated reaction follows second-order kinetics: $$ \text{Rate} = k[\text{Boc-4-methylenepiperidine}][\text{CHBr₃}] $$ Activation energy (Eₐ) calculations via Arrhenius plots reveal Eₐ = 45.2 kJ/mol, compared to 58.7 kJ/mol for the CH₂I₂ route. Lower Eₐ explains the bromoform method’s faster reaction times.

Analyse Chemischer Reaktionen

Deprotection Reactions

The tert-butyl ester group serves as a protective moiety, which can be cleaved under acidic or reductive conditions to yield the free amine or carboxylic acid derivative.

Key Reactions:

  • Acidic Deprotection: Treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the tert-butyl group, generating 6-azaspiro[2.5]octane-6-carboxylic acid. This reaction is critical for subsequent functionalization of the amine group .

  • Reductive Deprotection: Sodium in anhydrous tetrahydrofuran (THF) effectively removes the tert-butyloxycarbonyl (Boc) group, producing 6-azaspiro[2.5]octane. This method is highlighted in a synthetic protocol for anticancer drug intermediates .

Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductYield
Acidic DeprotectionTFA, CH₂Cl₂, 25°C, 2h6-azaspiro[2.5]octane-6-carboxylic acid90%
Reductive DeprotectionNa, THF, 25°C, 12h6-azaspiro[2.5]octane85%

Ring-Opening Reactions

The spirocyclopropane ring undergoes strain-driven reactions, particularly under acidic or nucleophilic conditions.

Key Reactions:

  • Acid-Catalyzed Ring Expansion: Exposure to HCl in dioxane at reflux opens the cyclopropane ring, forming a piperidine derivative with a hydroxyl group.

  • Nucleophilic Attack: The cyclopropane ring reacts with nucleophiles (e.g., amines, thiols) in basic media, leading to ring-opened products.

Mechanistic Insight:
The cyclopropane’s high ring strain facilitates electrophilic or nucleophilic attack, with the reaction pathway depending on the reagent’s nature. For example, acid protonates the cyclopropane, inducing cleavage, while nucleophiles directly attack the strained C–C bonds.

Functional Group Transformations

The compound’s amine and ester groups participate in further derivatization.

Key Reactions:

  • Ester Hydrolysis: Basic hydrolysis (NaOH, H₂O/EtOH) converts the tert-butyl ester to a carboxylate, enabling salt formation or coupling reactions.

  • Amine Alkylation: After deprotection, the free amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively .

Example Applications:

TransformationReagents/ConditionsApplication
Ester to CarboxylateNaOH, H₂O/EtOH, 70°C, 4hSynthesis of water-soluble derivatives
Amine AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CProdrug development

Oxidation and Reduction

The spirocyclic core and functional groups exhibit redox activity.

Key Reactions:

  • Oxidation: The cyclopropane ring can be oxidized with KMnO₄ to form dicarboxylic acid derivatives, though this is less common due to competing ring-opening pathways.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the cyclopropane to a cyclohexane analog, altering the compound’s conformational flexibility.

Industrial and Pharmaceutical Relevance

The compound’s reactivity has been leveraged in drug synthesis, notably in the production of Sovilnesib, a clinical-stage anticancer agent. Its spirocyclic structure enhances metabolic stability and target selectivity .

Wissenschaftliche Forschungsanwendungen

The applications of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate vary across scientific disciplines, including pharmaceutical development, material science, agricultural chemistry, biochemical research, and analytical chemistry . It is a spirocyclic compound featuring a six-membered ring and a five-membered ring joined by a spiro junction.

Scientific Research Applications
Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate is a building block for constructing complex molecules due to its unique spirocyclic structure, which provides a rigid framework for functionalization.

Pharmaceutical Development
This compound is a key intermediate in synthesizing pharmaceuticals, particularly drugs that target neurological disorders . Its spirocyclic structure can impart favorable pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Material Science
It is used in formulating advanced materials, providing unique properties like enhanced durability and flexibility, which are essential for innovative coatings and polymers .

Agricultural Chemistry
This compound plays a role in developing more effective and environmentally friendly crop protection products in agrochemicals .

Biochemical Research
Researchers use this chemical in studies involving enzyme inhibitors, contributing to understanding metabolic pathways and potential therapeutic targets .

Analytical Chemistry
It is used as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures, including biological fluids .

While tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a distinct compound, research indicates it exhibits biological activity through various mechanisms:

  • Antioxidant Activity : It has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.
  • Neuroprotective Effects : Studies suggest it may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, providing a therapeutic avenue for inflammatory diseases.

Wirkmechanismus

The mechanism of action of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Key Properties/Applications
tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate (955028-67-8) C₁₂H₂₁NO₂ 211.3 None (parent compound) Rigid scaffold for drug discovery
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (1101840-74-7) C₁₂H₁₉NO₃ 225.28 4-Oxo group Increased polarity (predicted bp: 331.8°C); precursor for nucleophilic substitutions
tert-Butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate (MFCD12198551) C₁₃H₂₂N₂O₃ 254.3 1-Carbamoyl group Enhanced H-bonding; potential for peptide coupling
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (147804-30-6) C₁₁H₁₉NO₃ 213.28 1-Oxa substitution Improved metabolic stability; smaller molecular footprint
tert-Butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate (1262396-34-8) C₁₃H₂₃NO₃ 241.33 5-Hydroxymethyl group Hydrophilic derivative; suitable for conjugation reactions
Benzyl 6-azaspiro[2.5]octane-6-carboxylate (1037834-61-9) C₁₅H₁₉NO₂ 245.32 Benzyl ester (replaces tert-butyl) Higher lipophilicity; applications in prodrug design

Table 2: Reactivity and Functionalization Potential

Compound Reactivity Profile Synthetic Utility
Parent compound (955028-67-8) Susceptible to ester hydrolysis; amine available for alkylation/acylation Versatile intermediate for spirocyclic derivatives
4-Oxo derivative (1101840-74-7) Oxo group enables ketone-specific reactions (e.g., Grignard additions) Precursor for alcohols or amines via reduction
1-Carbamoyl derivative (MFCD12198551) Carbamoyl group participates in H-bonding; reactive in urea/thiourea syntheses Drug candidates targeting enzyme active sites
1-Oxa derivative (147804-30-6) Ether linkage enhances stability against enzymatic degradation Candidate for CNS drugs requiring blood-brain barrier penetration
5-Hydroxymethyl derivative (1262396-34-8) Hydroxyl group facilitates esterification or oxidation to aldehydes Linker for bioconjugation (e.g., antibody-drug conjugates)

Key Research Findings

Pharmaceutical Applications: The 4-oxo derivative (1101840-74-7) demonstrated improved solubility in polar solvents, making it a candidate for oral drug formulations .

Metabolic Stability :

  • The 1-oxa analogue (147804-30-6) exhibited a 40% longer half-life in hepatic microsomal assays compared to the parent compound, attributed to reduced oxidative metabolism .

Safety Profiles :

  • Benzyl ester derivatives (1037834-61-9) require careful handling due to higher lipophilicity, which may enhance membrane permeability but also toxicity risks .
  • Hydrochloride salts (e.g., 1624261-87-5) are preferred for storage and handling due to enhanced stability .

Biologische Aktivität

Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (CAS No. 1864015-44-0) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, pharmacokinetic properties, and relevant case studies.

Structural Characteristics

The compound belongs to the spirocyclic class of compounds, characterized by a bicyclic structure that incorporates nitrogen atoms. The molecular formula is C13H24N2O2C_{13}H_{24}N_2O_2, with a molecular weight of approximately 240.34 g/mol. Its structure includes a tert-butyl group, which enhances lipophilicity and may influence its biological interactions.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates that it is a Blood-Brain Barrier (BBB) permeant and a P-glycoprotein (P-gp) substrate , suggesting potential central nervous system effects. The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower risk of drug-drug interactions through metabolic pathways. The predicted skin permeation coefficient (Log Kp) is -6.65 cm/s, and the partition coefficients (Log Po/w) vary among different models, indicating moderate lipophilicity which can influence absorption and distribution in vivo .

Neuropharmacological Effects

Given its ability to cross the BBB, this compound may have implications in treating neurological disorders. Compounds with similar structures have been identified as selective dopamine D3 receptor antagonists and modulators of MAPK and PI3K signaling pathways . These activities could position this compound as a candidate for further exploration in neuropharmacology.

Case Studies

  • Antitubercular Lead : A study investigated a series of compounds derived from azaspiro frameworks for their antitubercular activity. One compound demonstrated significant activity against drug-sensitive strains of Mycobacterium tuberculosis . While this compound was not directly tested, its structural relatives showed promising results.
  • Dopamine D3 Receptor Antagonism : A related study focused on compounds targeting dopamine receptors for potential treatment of addiction and schizophrenia . The findings suggest that modifications in the azaspiro framework can yield derivatives with enhanced receptor binding affinities.

Safety and Toxicity

Safety profiles indicate that this compound may cause serious eye irritation and skin irritation upon exposure . Precautionary measures should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclization, carboxylation, and tert-butyl protection. For example, enzymatic methods using ketoreductases (e.g., Codex® KRED-P3-G09) and NADP+ cofactors can achieve enantioselective reduction of ketones, as demonstrated in the synthesis of analogous spiro compounds (78% yield, >99% ee) . Reaction conditions (temperature, solvent, catalyst) critically impact yield and stereochemistry. Optimizing buffer pH (7.5) and temperature (30–33°C) during enzymatic steps minimizes byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) resolves spirocyclic proton environments (e.g., δ 1.44 ppm for tert-butyl protons) .
  • Chiral Chromatography : Supercritical fluid chromatography (Chiralpak AD-3 column) confirms enantiopurity (>99% ee) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 225.28 g/mol for analogs) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Refrigerate in airtight containers under inert gas. Silica gel drying prevents hydrolysis of the tert-butyl ester .
  • Safety : Use nitrile gloves, fume hoods, and static-control measures to avoid inhalation or skin contact. Spills require vacuum collection to prevent environmental release .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

  • Methodological Answer : Enzymatic ketoreduction (e.g., KRED-P3-G09) with NADP+ regeneration using 2-propanol as a co-substrate achieves >99% ee. Key parameters include:

  • Substrate Loading : ≤40 g/L to avoid enzyme inhibition.
  • Cofactor Recycling : 0.1–0.2 mM NADP+ with incremental 2-propanol additions (20 mL batches) sustains activity over 45-hour reactions .
  • Work-Up : Ethyl acetate extraction and silica gel chromatography isolate the product (63.4 g scale) .

Q. What strategies resolve contradictory data in reaction outcomes (e.g., oxidation vs. reduction)?

  • Methodological Answer : Contradictions arise from reagent selectivity. For example:

  • Oxidation : Potassium permanganate converts formyl groups to carboxylic acids in bicyclic analogs .
  • Reduction : Lithium aluminum hydride reduces formyl groups to alcohols but may over-reduce spiro rings without temperature control (<0°C) .
  • Resolution : Use kinetic studies (e.g., 1^1H NMR monitoring) and DFT calculations to map energy barriers for competing pathways .

Q. How does the spirocyclic structure influence biological activity in medicinal chemistry applications?

  • Methodological Answer : The rigid spiro core enhances binding to target proteins (e.g., tropane alkaloid receptors). Comparative studies show:

  • EGFR Inhibition : Analogous 2-oxa-6-azaspiro[3.4]octane derivatives exhibit sub-µM IC50_{50} due to improved hydrophobic interactions .
  • Metabolic Stability : Tert-butyl esters resist esterase cleavage, prolonging half-life in vitro .

Q. What computational methods predict reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • DFT Modeling : B3LYP/6-31G(d) optimizes transition states for ring-opening reactions, identifying strain energy (~15 kcal/mol) in the spiro[2.5] system .
  • MD Simulations : AMBER forcefields simulate ligand-protein binding, highlighting hydrogen bonds between the carboxylate and Lys residues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.